This compound falls under the category of diazaspiro compounds, which are known for their complex ring structures. The presence of nitrogen atoms contributes to its unique chemical properties and biological activities.
The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of suitable amines with cyclic ketones. A common method includes:
For industrial applications, similar synthetic routes are employed but scaled up for efficiency. Techniques such as recrystallization or chromatography are often used for purification to ensure that the final product meets stringent quality specifications .
The molecular structure of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one features:
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one can participate in several chemical reactions:
The primary targets for 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one include:
By inhibiting RIPK1, this compound prevents necroptosis activation, thus offering protective effects against cell death in various pathological conditions .
The inhibition mechanism suggests that 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one could be leveraged in therapeutic contexts where controlling cell death is crucial.
The potential applications of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one span multiple fields:
Research continues to explore the full spectrum of biological activities associated with this compound, including its efficacy as an antifungal agent and its role in drug discovery frameworks targeting calcium channels .
The 2,8-diazaspiro[4.5]decane core combines piperidine and cyclic lactam moieties fused at a quaternary spiro carbon. This constrained geometry positions substituents in defined spatial orientations, enhancing target selectivity. Key features include:
Table 1: Bioactive Derivatives of 2,8-Diazaspiro[4.5]decan-3-one
Compound | Substituents | Primary Target | Therapeutic Application |
---|---|---|---|
NSC001 (AF267B) | 2-Ethyl, 8-methyl, 1-thia* | M1 muscarinic receptor | Alzheimer’s disease |
RIPK1 Inhibitor 41 | 4-Arylalkylamide | RIPK1 kinase | Necroptosis-associated diseases |
Chitin Synthase Inhibitor 4a | 8-(Tartaric acid derivative) | Chitin synthase | Antifungal |
Antihypertensive 1 | 4-Ethyl, 8-(2-(3-indolyl)ethyl) | α-Adrenoceptor | Hypertension |
Note: NSC001 replaces C1 with S, forming a thia-diazaspirodecanone [3] [9] [10].
Early Antihypertensive Agents (1980s)
Initial exploration focused on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as α-adrenoceptor antagonists. Compound 8-[2-(3-indolyl)ethyl]-4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one reduced blood pressure in spontaneous hypertensive rats via α1-adrenoceptor blockade. Despite efficacy, orthostatic hypotension limited clinical translation, highlighting the scaffold’s pharmacological tunability [6].
Neurological Therapeutics (2000s–Present)
A paradigm shift emerged with NGX267/NSC001 (TorreyPines/Neurimmune), a rigid acetylcholine analog. Key milestones:
Kinase Inhibitors and Beyond (2020s)
Virtual screening identified 2,8-diazaspiro[4.5]decan-1-ones as RIPK1 inhibitors. Compound 41 (IC₅₀ = 92 nM) exemplifies optimized derivatives with >100-fold selectivity over RIPK2, protecting against TNFα-induced necroptosis—a pathway implicated in Alzheimer’s and inflammatory disorders [4]. Concurrently, tartaric acid-functionalized analogs (e.g., 4a) inhibit chitin synthase (IC₅₀ = 0.18 μM), expanding utility to antifungal chemotypes [8].
Table 2: Evolution of Key Diazaspiro[4.5]decanone-Based Therapeutics
Era | Lead Compound | Key Structural Features | Advancement |
---|---|---|---|
1980s | 8-(Indolylethyl)-4-ethyl | 1-Oxa replacement, 4-ethyl | First α1-adrenoceptor antagonists |
2000s | NGX267 (NSC001) | 2-Ethyl, 8-methyl, 1-thia | Selective M1 agonist; Phase 2 for Alzheimer’s |
2020s | RIPK1 Inhibitor 41 | 4-(4-Chlorobenzyl)carboxamide | Potent necroptosis inhibitor (IC₅₀ = 92 nM) |
2020s | Chitin Synthase 4a | 8-(L-diethyl tartrate) | Antifungal (C. albicans MIC = 8 μg/mL) |
The C2 position’s strategic location adjacent to the lactam carbonyl enables steric and electronic modulation of target engagement. 2-Ethyl substitution is optimal for multiple applications:
M1 Muscarinic Receptor Agonism (NSC001)
RIPK1 Kinase Inhibition
Antifungal Agents
Table 3: Impact of 2-Substituents on Pharmacological Profiles
Substituent | Target | Effect on Activity | Rationale |
---|---|---|---|
Methyl | M1 receptor | ↓ Binding affinity (30% vs. ethyl) | Incomplete hydrophobic pocket occupancy |
Ethyl (S) | M1 receptor | ↑ Agonism (EC₅₀ = 50 nM) | Optimal hydrophobic contact and chiral fitting |
Propyl | M1 receptor | ↓ Efficacy (Emax = 70% vs. 95% for ethyl) | Steric clash with Tyr404 |
Ethyl | RIPK1 | IC₅₀ = 92 nM (vs. >1 μM for H) | Enhanced hydrophobic cleft interaction |
Ethyl | Chitin synthase | IC₅₀ = 0.18 μM (vs. 1.2 μM for methyl) | Improved scaffold rigidity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: